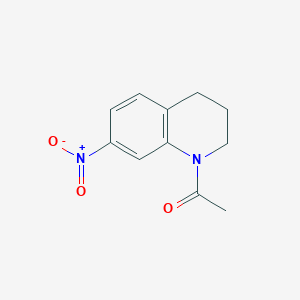

1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, commonly known as NQO1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Aplicaciones Científicas De Investigación

Environmental Degradation and Toxicity Assessment

Advanced Oxidation Processes (AOPs) for Environmental Remediation: Studies on compounds like acetaminophen highlight the use of AOPs to degrade environmental pollutants into less harmful by-products. This involves understanding the kinetics, mechanisms, and toxicological impacts of the degradation products, which may shed light on the behavior of similar nitro-containing compounds in the environment (Qutob et al., 2022).

Genotoxic and Mutagenic Risks of Oxy-PAHs : Research into structurally modified polycyclic aromatic hydrocarbons, such as nitro-PAHs and oxy-PAHs, has underscored their potential genotoxicity and mutagenicity. This suggests that compounds with similar structural features, including nitro-quinolines, could pose significant risks to human health and warrant further investigation into their environmental and biological impacts (Clergé et al., 2019).

Pharmacological Applications

Metal Ions and DNA Interactions : The interaction of antitumor antibiotics, which include functionalized quinoline compounds, with metal ions and DNA, provides insights into their mechanism of action, including DNA strand scission and the role of metal ions in enhancing drug-DNA interactions. This research is foundational for understanding how similar nitro-substituted quinolines might interact with biological molecules and their potential as therapeutic agents (Harding & Long, 1997).

Therapeutic Potential of Tetrahydroisoquinolines : The examination of tetrahydroisoquinoline derivatives for various therapeutic activities, including anticancer and central nervous system treatments, indicates a broader interest in quinoline derivatives. This suggests avenues for the development of novel drugs based on the structural modification of quinoline and isoquinoline frameworks, potentially including nitro-substituted variants (Singh & Shah, 2017).

Propiedades

IUPAC Name |

1-(7-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-8(14)12-6-2-3-9-4-5-10(13(15)16)7-11(9)12/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMSPEMFJFMGQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B364036.png)

![7-[3-(dimethylamino)phenyl]-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B364037.png)

![3-phenyl-7-(2-phenylvinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B364039.png)

![7-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B364041.png)

![3-phenyl-7-(2-pyrazinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B364042.png)

![6-(1-Naphthylmethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364043.png)

![7-[(4-fluorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B364046.png)

![4-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B364049.png)

![[3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 1-naphthyl ether](/img/structure/B364052.png)

![3-(3-bromophenyl)-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364053.png)

![3-[(4-bromophenoxy)methyl]-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364055.png)